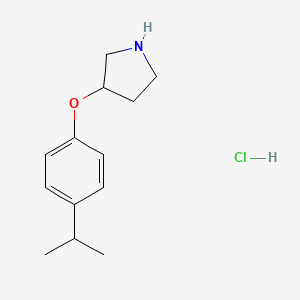

3-(4-Isopropylphenoxy)pyrrolidine hydrochloride

Description

3-(4-Isopropylphenoxy)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a phenoxy substituent with a 4-isopropyl group.

Properties

IUPAC Name |

3-(4-propan-2-ylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-10(2)11-3-5-12(6-4-11)15-13-7-8-14-9-13;/h3-6,10,13-14H,7-9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLWUZXRKWQDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449117-29-6 | |

| Record name | Pyrrolidine, 3-[4-(1-methylethyl)phenoxy]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1449117-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthesis Conditions

- Reagents : 4-Isopropylphenol, pyrrolidine, sodium hydride or potassium carbonate, hydrochloric acid.

- Solvents : Commonly used solvents include dimethylformamide (DMF) or acetonitrile.

- Reaction Conditions : The reaction is typically performed at room temperature or slightly elevated temperatures under inert atmosphere conditions.

Chemical Reactions and Transformations

The synthesis involves a nucleophilic substitution reaction where the phenol reacts with pyrrolidine to form the desired ether linkage. The use of a base such as sodium hydride facilitates the deprotonation of the phenol, enhancing its nucleophilicity.

Detailed Synthesis Protocol

- Preparation of Starting Materials : Ensure that 4-isopropylphenol and pyrrolidine are of high purity.

- Reaction Setup : In a round-bottom flask, combine 4-isopropylphenol and pyrrolidine in the presence of a base (e.g., sodium hydride) under an inert atmosphere.

- Reaction Conditions : Stir the mixture at room temperature or slightly elevated temperatures for several hours until the reaction is complete.

- Formation of Hydrochloride Salt : Add hydrochloric acid to the reaction mixture to precipitate the hydrochloride salt.

- Purification : Filter the solid and wash it with cold solvent to obtain the pure hydrochloride salt.

Research Findings

While specific research findings on this compound are limited, compounds with similar structures have shown potential in medicinal chemistry, particularly in modulating biological targets such as enzymes and receptors. The structural features, including the isopropyl substituent, can influence binding affinity and selectivity towards these targets.

Data Tables

Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C13H19NO (free base) + HCl (hydrochloride) |

| Molecular Weight | Approximately 233.30 g/mol (free base) + 36.46 g/mol (HCl) = 269.76 g/mol (hydrochloride) |

| CAS Number | Not specified for this exact compound |

| Solubility | Soluble in polar solvents |

Synthesis Conditions

| Condition | Description |

|---|---|

| Reagents | 4-Isopropylphenol, pyrrolidine, sodium hydride or potassium carbonate, hydrochloric acid |

| Solvents | DMF or acetonitrile |

| Temperature | Room temperature or slightly elevated |

| Atmosphere | Inert atmosphere |

Chemical Reactions Analysis

3-(4-Isopropylphenoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(4-Isopropylphenoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(4-Isopropylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(4-isopropylphenoxy)pyrrolidine hydrochloride with five analogs, highlighting substituent effects on molecular weight, hydrophobicity (logP), and structural features.

Key Observations:

- Substituent Bulk : The isopropyl group in the main compound increases molecular weight (~241.7 g/mol) compared to smaller substituents (e.g., 4-fluorophenyl: 201.7 g/mol).

- Hydrophobicity: The fluorophenyl analog (logP = 3.03) suggests moderate lipophilicity, while the isopropyl group likely elevates logP further due to its nonpolar nature.

Hypothetical Activity Trends:

- Hydrophobic substituents (e.g., isopropyl) may enhance membrane permeability and target binding via van der Waals interactions.

- Electron-withdrawing groups (e.g., Cl, CF₃O) could stabilize charge-transfer interactions in enzyme active sites.

Biological Activity

3-(4-Isopropylphenoxy)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Overview

IUPAC Name: 3-(4-propan-2-ylphenoxy)pyrrolidine; hydrochloride

CAS Number: 1449117-29-6

Molecular Formula: C13H19ClN2O

Molecular Weight: 240.75 g/mol

The compound is synthesized through the reaction of 4-isopropylphenol with pyrrolidine in the presence of a base, followed by hydrochloric acid treatment to form the hydrochloride salt. The synthesis can be optimized using various chemical methodologies, including mechanochemical approaches that enhance yield and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It modulates their activity, leading to various physiological effects. Notably, it has been studied for its potential as a dual-target ligand affecting both histamine receptors and monoamine oxidase B (MAO B), which are crucial in neurological functions .

1. Receptor Interaction

Research indicates that this compound may exhibit antagonistic effects on histamine H3 receptors (H3R), which are involved in neurotransmitter regulation and have implications for conditions like Parkinson's disease (PD). Compounds similar to 3-(4-Isopropylphenoxy)pyrrolidine have shown promising results in increasing dopamine levels while inhibiting MAO B activity, suggesting potential therapeutic applications .

2. Enzyme Inhibition

The compound has demonstrated significant inhibitory potency against MAO B, with IC50 values reported below 50 nM for related analogs. This inhibition is vital for increasing levels of dopamine in the brain, which can be beneficial in treating neurodegenerative disorders .

Table 1: Summary of Biological Activities

| Activity Type | Target | Result | Reference |

|---|---|---|---|

| Receptor Antagonism | Histamine H3R | Antagonistic effects | |

| Enzyme Inhibition | MAO B | IC50 < 50 nM | |

| Dopamine Regulation | CNS | Increased DA levels |

Case Study: Dual-Target Ligands

A study examining dual-target ligands found that compounds similar to this compound could effectively inhibit both H3R and MAO B. In vivo tests showed that administration at a dose of 3 mg/kg resulted in significant reductions in MAO B activity and increases in dopamine concentrations within the cerebral cortex and striatum of rats. These findings highlight the compound's potential as a therapeutic agent for neurological disorders .

Q & A

Q. What are the standard synthetic routes for preparing 3-(4-isopropylphenoxy)pyrrolidine hydrochloride, and what critical reaction conditions influence yield?

Methodological Answer: The synthesis of pyrrolidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 3-(4-fluoro-2-methylphenoxy)pyrrolidine hydrochloride () are synthesized via:

Phenoxy-pyrrolidine coupling : Reacting 4-isopropylphenol with a pyrrolidine precursor (e.g., 3-chloropyrrolidine) in a polar aprotic solvent (e.g., DCM or DMF) under basic conditions (NaOH or K₂CO₃) .

Salt formation : The free base is treated with HCl in anhydrous ether or ethanol to form the hydrochloride salt.

Key factors affecting yield include:

- Temperature : Reactions often proceed at 50–80°C to balance reactivity and side-product formation.

- Base selection : Strong bases (e.g., NaH) may improve deprotonation of phenolic OH but risk over-reaction.

- Purification : Column chromatography (silica gel, eluting with MeOH/DCM) or recrystallization (ethanol/water) is critical for isolating high-purity product .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer: Safety protocols for pyrrolidine hydrochlorides (e.g., (R)-3-(2-nitrophenoxy)pyrrolidine hydrochloride; ) include:

Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

Ventilation : Ensure adequate airflow to avoid inhalation of fine powders (particle size <10 µm may pose respiratory risks) .

Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent HCl release.

Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer: For structural confirmation and purity assessment:

NMR spectroscopy : Compare ¹H/¹³C NMR peaks to predicted shifts (e.g., aromatic protons at δ 6.8–7.2 ppm, pyrrolidine ring protons at δ 2.5–3.5 ppm) .

HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to detect impurities (<1% threshold for research-grade material) .

Elemental analysis : Verify C, H, N, Cl content (±0.3% theoretical values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across solvents?

Methodological Answer: Discrepancies in solubility (e.g., DMSO vs. water) may arise from:

Polymorphism : Recrystallize the compound under controlled conditions (e.g., slow evaporation from ethanol) to isolate a single crystalline form .

Ionic strength effects : Test solubility in buffered solutions (pH 1–12) to assess protonation state-dependent behavior.

Dynamic light scattering (DLS) : Measure aggregation tendencies in aqueous media, which may falsely reduce apparent solubility .

Q. What strategies optimize the compound’s stability in long-term pharmacological assays?

Methodological Answer: Stability issues (e.g., hydrolysis of the phenoxy group) can be mitigated by:

Lyophilization : Store as a lyophilized powder at -20°C to prevent degradation .

Inert atmosphere : Use argon/vacuum sealing for solutions to minimize oxidation.

Stabilizer additives : Include 0.1% ascorbic acid in aqueous buffers to act as a radical scavenger .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., GPCRs)?

Methodological Answer:

Docking studies : Use software like AutoDock Vina to model binding to target receptors (e.g., dopamine D2 receptor). Parameterize the ligand with Gaussian-based DFT calculations for charge distribution .

MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSD <2 Å indicates robust interaction) .

Q. What in vitro assays are suitable for evaluating the compound’s metabolic stability?

Methodological Answer:

Liver microsome assays : Incubate with rat/human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes (t½ <30 min suggests rapid metabolism) .

CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to assess IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.